molecular formula C17H18FN3O2S B6088443 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine

1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine

Cat. No. B6088443
M. Wt: 347.4 g/mol
InChI Key: MVPJSMBTBBQYAL-UHFFFAOYSA-N
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Description

1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine is a compound that has gained significant attention in the scientific community due to its potential applications in pharmaceutical research.

Mechanism of Action

The mechanism of action of 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes that are involved in the progression of diseases such as cancer and Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein that is associated with Alzheimer's disease. Additionally, the compound has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine in lab experiments include its potential as a therapeutic agent for various diseases and its antioxidant and anti-inflammatory properties. However, the limitations of using the compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine. These include further studies on its mechanism of action, its potential as a therapeutic agent for various diseases, and its toxicity. Additionally, research could focus on developing derivatives of the compound that may have improved efficacy and reduced toxicity.
In conclusion, 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine has shown potential applications in the field of pharmaceutical research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine involves the reaction of 4-fluoroaniline with 2-bromo-4-methylthiazole, followed by the reaction with piperazine and acetic anhydride. The final product is obtained through purification using column chromatography.

Scientific Research Applications

1-acetyl-4-{[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazine has shown potential applications in the field of pharmaceutical research. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[4-[2-(4-fluorophenyl)-4-methyl-1,3-thiazole-5-carbonyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN3O2S/c1-11-15(17(23)21-9-7-20(8-10-21)12(2)22)24-16(19-11)13-3-5-14(18)6-4-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJSMBTBBQYAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-{[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}piperazin-1-yl)ethanone

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